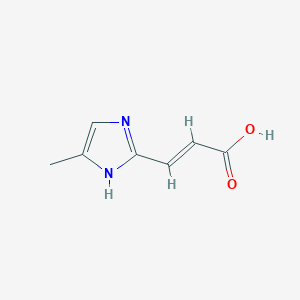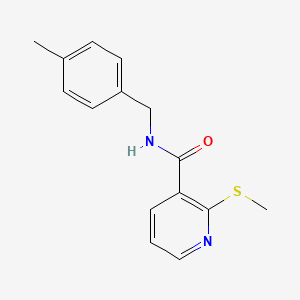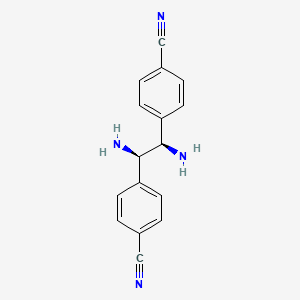
4,4'-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile is an organic compound with the molecular formula C16H14N4. This compound is characterized by the presence of two benzonitrile groups attached to a 1,2-diaminoethane backbone. It is known for its applications in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile typically involves the reaction of 1,2-diaminoethane with benzonitrile derivatives. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to obtaining a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the benzonitrile groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(imidazolyl)diphenyl ether: Known for its use in metal-organic frameworks.
4,4’-((1R,2R)-1,2-Diamino-1,2-ethanediyl)dibenzonitrile dihydrochloride: A closely related compound with similar structural features.
Uniqueness
4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C16H14N4 |
|---|---|
Molekulargewicht |
262.31 g/mol |
IUPAC-Name |
4-[(1R,2R)-1,2-diamino-2-(4-cyanophenyl)ethyl]benzonitrile |
InChI |
InChI=1S/C16H14N4/c17-9-11-1-5-13(6-2-11)15(19)16(20)14-7-3-12(10-18)4-8-14/h1-8,15-16H,19-20H2/t15-,16-/m1/s1 |
InChI-Schlüssel |
MESREGXFTNLKRB-HZPDHXFCSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C#N)[C@H]([C@@H](C2=CC=C(C=C2)C#N)N)N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C(C(C2=CC=C(C=C2)C#N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate](/img/structure/B13352634.png)
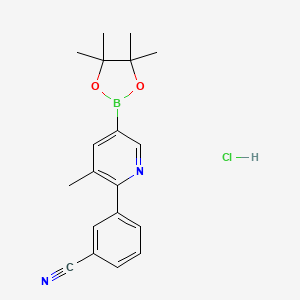
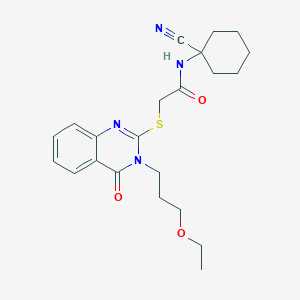
![4-Chloro-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13352646.png)
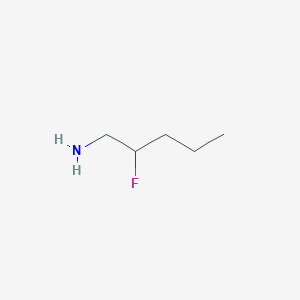


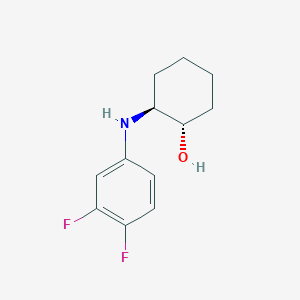

![3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13352676.png)
![Lithium benzo[d]thiazol-2-yltriisopropoxyborate](/img/structure/B13352688.png)

